N-(4-ethylphenyl)-4-propoxybenzamide
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Overview
Description
N-(4-ethylphenyl)-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and a propoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-propoxybenzamide typically involves the reaction of 4-ethylphenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: 4-ethylphenylamine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(4-ethylphenyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-propoxybenzamide: Similar structure but with a methoxy group instead of an ethyl group.
N-(4-ethylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness: N-(4-ethylphenyl)-4-propoxybenzamide is unique due to the specific combination of the ethyl and propoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(4-2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWLAQLOEFLUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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